molecular formula C13H17N3OS B5661629 3-[(4-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole

3-[(4-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole

Cat. No. B5661629
M. Wt: 263.36 g/mol
InChI Key: HTAOZHKINMLXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions, starting from readily available chemicals. For instance, the synthesis can involve the condensation of hydrazides with various aldehydes to form arylidene hydrazides, followed by cyclization reactions to form the triazole core. Specific synthesis methods and conditions can significantly affect the yield and purity of the final product (Bekircan et al., 2008).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including 3-[(4-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole, is typically confirmed using X-ray crystallography and density functional theory (DFT) calculations. These methods provide insights into the compound's geometric parameters, bond lengths, angles, and overall molecular conformation, which are crucial for understanding its reactivity and interactions (Ding et al., 2009).

Chemical Reactions and Properties

Triazole derivatives can undergo various chemical reactions, including alkylation, aminomethylation, and cyanoethylation, to form new compounds with different functional groups. These reactions expand the chemical diversity of the triazole class and enable the synthesis of derivatives with tailored properties for specific applications (Kaldrikyan et al., 2016).

properties

IUPAC Name

3-[(4-ethoxyphenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-3-12-14-13(16-15-12)18-9-10-5-7-11(8-6-10)17-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAOZHKINMLXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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